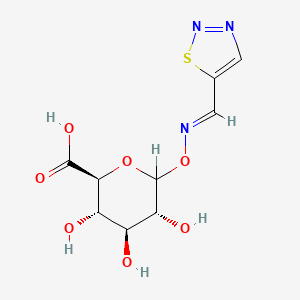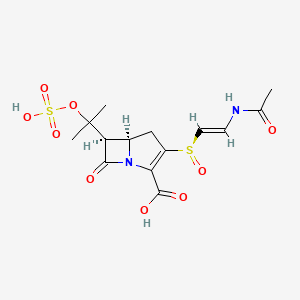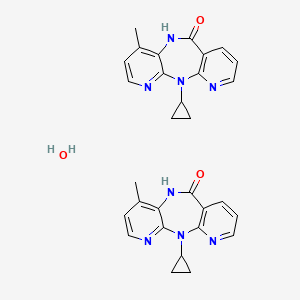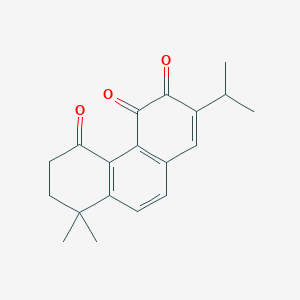
(E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-1-piperazinyl)-1-(4-phenylphenyl)methanimine is a member of biphenyls.
Applications De Recherche Scientifique
Light-Switchable Antagonists for Histamine H1 Receptor
A study by Rustler et al. (2019) explored the development of photochromic H1 receptor ligands, including a derivative of the compound . This research is significant in allergy and inflammation treatment, where controlling the spatial and temporal activity of these ligands can lead to a better understanding of ligand structure and pharmacologic effects (Rustler, Pockes & König, 2019).
Crystal Structure Analysis
Skrzypiec et al. (2012) investigated the crystal structures of imidazole-4-imines, closely related to the compound. This research contributes to understanding the molecular configurations and interactions in such compounds, with potential implications in material science and molecular engineering (Skrzypiec, Mazurek, Wagner & Kubicki, 2012).
Stroke Treatment Advances
Marco-Contelles (2020) reviewed the advancement of tetramethylpyrazine nitrones, including derivatives of the compound, for stroke treatment. These compounds exhibit potent thrombolytic activity and free radical scavenging power, highlighting their therapeutic potential in cerebral ischemia therapy (Marco-Contelles, 2020).
Kinase Inhibitors for Cancer Treatment
Yang et al. (2012) focused on the structural optimization of a related compound as a reversible kinase inhibitor. It's significant in cancer treatment, specifically for non-small-cell lung cancer, indicating the compound's potential in targeted therapies (Yang, Wang, Liu, Zhong, Zheng, Xu, Ji, Zhang, Wang, Lin, Li, Wei & Yang, 2012).
Antimicrobial Properties
Subhash and Bhaskar (2020) synthesized derivatives of the compound for antimicrobial activities. Their study highlights the potential of such compounds in combating various bacterial and fungal strains, contributing to the development of new antimicrobial agents (Subhash & Bhaskar, 2020).
Hepatitis B Virus Inhibitors
Liang et al. (2023) synthesized derivatives for anti-hepatitis B virus activity. This study provided insights into the structure-activity relationships of these compounds, demonstrating their potential as non-nucleoside anti-HBV agents (Liang, Tan, Huang, Liang, Wei, Wang & Shi, 2023).
Polymorph Control in Drug Development
Takeguchi et al. (2015) and (2016) investigated the polymorphism of ASP3026, a compound related to (E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine. This research is crucial in pharmaceutical development, understanding how different polymorphs affect the drug's stability and efficacy (Takeguchi et al., 2015; 2016).
Propriétés
Formule moléculaire |
C18H21N3 |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylphenyl)methanimine |
InChI |
InChI=1S/C18H21N3/c1-20-11-13-21(14-12-20)19-15-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3/b19-15+ |
Clé InChI |
FBPUSSTVPCEHJZ-XDJHFCHBSA-N |
SMILES isomérique |
CN1CCN(CC1)/N=C/C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES |
CN1CCN(CC1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CN1CCN(CC1)N=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)




![(4-Difluoromethoxy-benzylidene)-[6-(4-difluoromethoxy-phenyl)-2,3-dihydro-imidazo[2,1-b]thiazol-5-yl]-amine](/img/structure/B1241557.png)


![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241566.png)


![[3H]azietomidate](/img/structure/B1241571.png)
![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)
![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)